molecular formula C23H24ClN3O3 B2656924 N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941977-18-0

N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2656924
CAS No.: 941977-18-0
M. Wt: 425.91
InChI Key: OMPKBZHWNKFAHG-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic organic compound of significant interest in chemical biology and medicinal chemistry research. Its molecular structure incorporates a naphthalene ring system linked to a dimethylaminoethyl chain and a chloromethoxyphenyl group via an ethanediamide (oxalamide) linker. This specific architecture suggests potential for interaction with various biological targets, including G protein-coupled receptors (GPCRs), which are a major family of signaling proteins and the targets for a large proportion of therapeutic drugs . Researchers can leverage this compound as a chemical tool for probing cellular signaling pathways or as a lead structure in the investigation of new therapeutic agents. The presence of the oxalamide group is a notable feature often associated with molecular recognition processes. This product is provided with a guaranteed purity of ≥90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on lot-specific purity and characterization data, which typically includes results from NMR and mass spectrometry.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-27(2)20(18-10-6-8-15-7-4-5-9-17(15)18)14-25-22(28)23(29)26-19-13-16(24)11-12-21(19)30-3/h4-13,20H,14H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPKBZHWNKFAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C21H24ClN2O2C_{21}H_{24}ClN_{2}O_{2}, with a molecular weight of 368.9 g/mol. It features a chloro-substituted methoxyphenyl group and a dimethylamino-naphthalenyl moiety, which may contribute to its bioactivity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar dimethylamino substitutions have shown promising results in inhibiting tumor growth in vitro .
  • Anti-inflammatory Effects :
    • Preliminary data suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition could lead to reduced inflammation and pain .
  • Enzyme Inhibition :
    • The compound's structural features suggest potential for enzyme inhibition, particularly in pathways related to cancer and inflammation. Further studies are needed to elucidate specific mechanisms .

The mechanisms through which this compound exerts its effects may include:

  • Receptor Modulation : The presence of the dimethylamino group suggests possible interaction with neurotransmitter receptors, which could influence both central nervous system activity and peripheral effects.
  • Inhibition of Signal Transduction Pathways : Similar compounds have been shown to interfere with signaling pathways involved in cell proliferation and survival, indicating a potential mechanism for anticancer activity .

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies using human cancer cell lines demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
  • Inflammation Models :
    • Animal models treated with similar compounds showed reduced edema and inflammatory markers, suggesting that this compound may have therapeutic potential in inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryCOX inhibition leading to reduced edema
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural features, which suggest activity against various biological targets.

Anticancer Activity

Several studies have demonstrated that this compound exhibits anticancer properties. For instance, research has shown that derivatives of similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the modulation of G protein-coupled receptors (GPCRs), which play a crucial role in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Thiosemicarbazone complexes derived from similar structures have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide could potentially be developed into an antimicrobial agent .

Interaction with GPCRs

The compound's activity may be linked to its ability to interact with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. This interaction can lead to downstream effects that influence cell growth and apoptosis, making it a target for cancer therapy .

Antioxidant Activity

Research indicates that compounds with similar structures can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress in cancer cells. This property can be exploited for photodynamic therapy, where light-activated compounds selectively kill tumor cells .

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. For example, a study found that treatment with the compound led to a dose-dependent decrease in cell viability in human hepatoblastoma cells, suggesting its potential as an anticancer agent .

In Vivo Studies

Animal model studies are essential for assessing the therapeutic efficacy and safety of new compounds. Preliminary results indicate that this compound exhibits favorable pharmacokinetics and bioavailability, making it a promising candidate for further development .

Conclusion and Future Directions

The applications of this compound span several domains within medicinal chemistry, particularly in anticancer and antimicrobial research. Future studies should focus on:

  • Detailed Mechanistic Studies : Further elucidating the specific pathways involved in its anticancer and antimicrobial activities.
  • Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.

By advancing our understanding of this compound, researchers may unlock new therapeutic strategies for treating cancer and infectious diseases.

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines through GPCR modulation
Antimicrobial PropertiesExhibits significant antibacterial effects against various bacteria
Mechanism InsightsInteracts with GPCRs; generates ROS for photodynamic therapy
In Vitro EfficacyDose-dependent inhibition of cancer cell viability
In Vivo PotentialFavorable pharmacokinetics observed in animal models

Comparison with Similar Compounds

Core Structural Differences

(a) N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide

  • Key Differences: Replaces the naphthalene group with a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety. Substitutes the dimethylamino group with a 4-methylpiperazinyl ring.
  • Implications :
    • The indole system may enhance interactions with serotonin or dopamine receptors due to its heterocyclic nature.
    • The piperazinyl group could improve solubility or alter pharmacokinetics compared to dimethylamine.

(b) N-((1-(((R)-5-Acetamido-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide (Compound 15)

  • Key Differences :
    • Features a tetrahydronaphthalenyl core instead of a fully aromatic naphthalene.
    • Incorporates a piperidinyl scaffold and acetamido substituent.
  • Implications :
    • The saturated tetrahydronaphthalene may reduce metabolic instability compared to aromatic systems.
    • The acetamido group could influence hydrogen-bonding interactions in biological targets.

Spectroscopic and Physicochemical Properties

Property Compound 15 Target Compound (Inferred)
Molecular Weight 448.2959 (HRMS) ~450–470 (estimated)
¹H NMR Features Multiple aromatic protons (δ 7.41–6.83), acetyl methyl (δ 2.10–1.95) Expected aromatic peaks from naphthalene and methoxyphenyl.
Solubility Likely moderate (polar acetamido group) Lower solubility due to naphthalene

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